4-Methyl-5-oxohex-2-enedioic acid
Overview
Description
4-Methyl-5-oxohex-2-enedioic acid, also known as MOHEA, is a chemical compound that has gained increasing attention in scientific research due to its unique physicochemical properties. It has a molecular formula of C7H8O5 and a molecular weight of 172.14 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H8O5 . The average mass is 172.135 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 172.14 . Other physical and chemical properties such as density, melting point, boiling point, etc., are not detailed in the available resources.Scientific Research Applications
Synthesis of Key Intermediates
4-Methyl-5-oxohex-2-enedioic acid is a crucial intermediate in various synthetic routes. For instance, it is involved in the synthesis of leukotriene B4, a lipoxygenase-derived arachidonic acid metabolite, which is significant in immunological responses (Hayes & Wallace, 1990). Additionally, it is used in the Friedel–Crafts reaction to synthesize various acid derivatives, demonstrating its versatility in organic synthesis (Natekar & Samant, 2010).
Role in Abscisic Acid Synthesis
A stereospecific synthesis of abscisic acid, a vital plant hormone, utilizes this compound. This approach is innovative and differs from conventional methods, marking a significant advancement in synthesizing plant hormones (Cornforth, Hawes, & Mallaby, 1992).
Degradation Studies in Bacteria
Research indicates that this compound is involved in the bacterial degradation of catechols. It's converted into specific acids in Pseudomonas, highlighting its role in microbial metabolism and biodegradation processes (Bayly & Dagley, 1969).
Neurological Research
In neuroscientific studies, derivatives of this compound, like 5-aminohex-2-enedioic acid, have been explored for their effects on spinal neurons. These studies contribute to understanding neurotransmitter activity and potential therapeutic applications (Allan et al., 1980).
Synthesis of Gly-Gly cis Olefin Isostere
The efficient synthesis of (z)-Hex-3-enedioic acid, a key intermediate for Gly-Gly cis olefin isostere, involves this compound. This process is significant in developing biologically relevant molecules (Perlman & Albeck, 2000).
Synthesis of Dihydrocapsaicinoids
In the synthesis of dihydrocapsaicinoids, compounds related to capsaicin found in chili peppers, this compound is used as a starting material. This showcases its utility in synthesizing naturally occurring bioactive compounds (Kaga, Miura, & Orito, 1989).
Safety and Hazards
Properties
IUPAC Name |
(E)-4-methyl-5-oxohex-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c1-4(2-3-5(8)9)6(10)7(11)12/h2-4H,1H3,(H,8,9)(H,11,12)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAMSTQBPOVYAK-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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